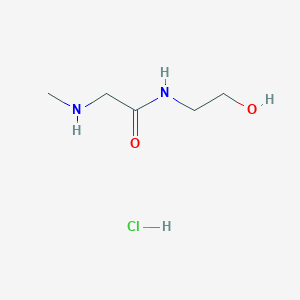
4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride
説明
4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride is a chemical compound . Its empirical formula is C10H12N2O and its molecular weight is 176.22 .
Molecular Structure Analysis
The molecular structure of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride consists of a pyrrolidinone ring attached to an aminophenyl group . The InChI code for this compound is 1S/C10H12N2O/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride include a molecular weight of 176.22 , a density of 1.234g/cm3 , and a boiling point of 464.5ºC at 760 mmHg . It is a solid at room temperature .科学的研究の応用
Drug Development and Synthesis
4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride: is a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure is amenable to further chemical modifications, making it a versatile building block for the development of a variety of drugs. For instance, it can be used to synthesize novel central nervous system (CNS) agents, anticonvulsants, and potential treatments for neurodegenerative diseases .
Material Science
In material science, this compound can contribute to the creation of new polymeric materials. By incorporating 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride into polymer chains, researchers can enhance the properties of materials, such as increasing thermal stability or improving electrical conductivity, which is crucial for developing advanced electronic devices .
Chemical Synthesis
This compound serves as a catalyst and a reagent in various chemical reactions. Its amino group can act as a nucleophile, opening up possibilities for creating complex organic molecules through reactions like nucleophilic substitution or addition to carbonyl groups .
Chromatography
As a standard in chromatographic analysis, 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride can be used to calibrate equipment and validate analytical methods. Its well-defined properties allow for accurate measurement of chromatographic parameters .
Analytical Chemistry
In analytical chemistry, it can be employed as a derivatization agent for the detection and quantification of aldehydes and ketones. The compound reacts with carbonyl groups to form stable derivatives, which can be easily detected using techniques like HPLC or GC-MS .
Biological Studies
This compound has potential applications in biological studies, particularly in the investigation of enzyme-substrate interactions. Its structural similarity to certain amino acids and peptides makes it a useful tool for probing the active sites of enzymes .
Nanotechnology
In the field of nanotechnology, 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride can be used to modify the surface of nanoparticles. This modification can improve the solubility, biocompatibility, and targeting capabilities of nanoparticles for drug delivery systems .
Environmental Science
Lastly, this compound may have applications in environmental science, particularly in the development of sensors for detecting pollutants. Its reactivity with various chemical groups can be harnessed to create sensitive and selective sensors for environmental monitoring .
Safety and Hazards
特性
IUPAC Name |
4-(3-aminophenyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8;/h1-4,8H,5-6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFKLLURQFAICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718819 | |
| Record name | 4-(3-Aminophenyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride | |
CAS RN |
1187830-88-1 | |
| Record name | 4-(3-Aminophenyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)

![5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B1398445.png)




![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)



